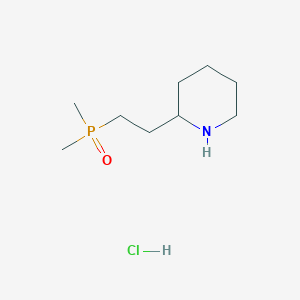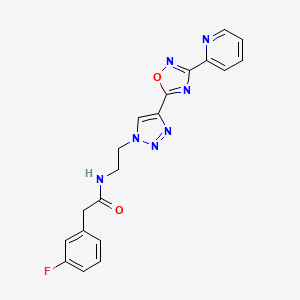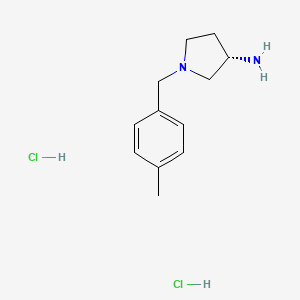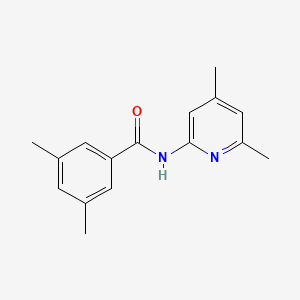
2-(2-Dimethylphosphorylethyl)piperidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Dimethylphosphorylethyl)piperidine;hydrochloride” is a chemical compound with the CAS Number: 2413886-07-2 . It has a molecular weight of 225.7 . The IUPAC name for this compound is dimethyl (2- (piperidin-2-yl)ethyl)phosphine oxide hydrochloride .
Synthesis Analysis
The synthesis of piperidine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “2-(2-Dimethylphosphorylethyl)piperidine;hydrochloride” would require further analysis.Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific chemical reactions involving “2-(2-Dimethylphosphorylethyl)piperidine;hydrochloride” would require further investigation.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 143-145 degrees Celsius . It has a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Piperidines are crucial building blocks in drug design due to their diverse pharmacological activities. The compound , 2-(2-Dimethylphosphorylethyl)piperidine hydrochloride, can serve as a scaffold for developing novel drugs. Researchers explore its structural modifications to enhance bioavailability, selectivity, and efficacy. Key areas include:
- Cholinesterase Inhibitors : The benzyl-piperidine group, similar to Donepezil, plays a vital role in inhibiting cholinesterase receptors. It binds effectively to the catalytic site, interacting with specific amino acids .
Biological Evaluation
Scientists explore the biological properties of piperidine-containing compounds. For our compound:
Mécanisme D'action
The mechanism of action of piperidine derivatives can vary widely depending on their specific structure and the context in which they are used. Some piperidine derivatives act as norepinephrine and dopamine reuptake inhibitors . The specific mechanism of action of “2-(2-Dimethylphosphorylethyl)piperidine;hydrochloride” is not clear from the available information.
Safety and Hazards
The specific safety and hazards associated with “2-(2-Dimethylphosphorylethyl)piperidine;hydrochloride” are not clear from the available information. As with many chemical compounds, handling it requires adherence to specific safety measures. It’s essential to use appropriate personal protective equipment, including gloves and eye protection. Adequate ventilation in the working environment is also crucial .
Orientations Futures
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(2-Dimethylphosphorylethyl)piperidine;hydrochloride”, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
2-(2-dimethylphosphorylethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NOP.ClH/c1-12(2,11)8-6-9-5-3-4-7-10-9;/h9-10H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXXPJLYIXYNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CCC1CCCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClNOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Dimethylphosphorylethyl)piperidine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol;hydrochloride](/img/structure/B2652164.png)
![N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B2652165.png)
![[3-Methoxy-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B2652169.png)

![N-[[5-(Trifluoromethyl)oxolan-2-yl]methyl]prop-2-enamide](/img/structure/B2652172.png)


![N-cycloheptyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2652177.png)

![[1-(4-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride](/img/structure/B2652180.png)

![7-butyl-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2652184.png)

![N-cyclopropyl-4-{[1-(2-furoyl)piperidin-4-yl]methoxy}benzamide](/img/structure/B2652186.png)